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Compound of Interest

Compound Name: (R)-2-Butyloctanoic acid

Cat. No.: B8134299

Get Quote

Executive Summary
2-Butyloctanoic acid (2-BO), a branched-chain fatty acid (C12) and structural analogue of

Valproic Acid (VPA), exhibits significant biological activity in neuroprotection, seizure control,

and teratogenicity. Unlike VPA (which is achiral), 2-BO possesses a chiral center at the C2

position, resulting in two enantiomers: (R)-2-butyloctanoic acid and (S)-2-butyloctanoic acid.

Research indicates that while both enantiomers share lipophilic characteristics, their interaction

with chiral biological targets—specifically Histone Deacetylases (HDACs) and albumin binding

sites—is stereoselective. Evidence from the VPA analogue class (e.g., 2-propyl-4-pentynoic

acid) suggests that the (S)-enantiomer is primarily responsible for HDAC inhibition-mediated

teratogenicity, while the (R)-enantiomer often exhibits reduced toxicity while retaining other

metabolic modulations.
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Feature Specification

IUPAC Name 2-butyloctanoic acid

Formula C₁₂H₂₄O₂

Molecular Weight 200.32 g/mol

Chiral Center C2 (Alpha-carbon)

Substituents Butyl group (C4), Hexyl group (C6)

Lipophilicity (LogP) ~4.3 (Significantly higher than VPA's ~2.7)

Stereochemical Configuration
The chirality arises from the asymmetry at the alpha-carbon, which is bonded to a hydrogen, a

carboxyl group, a butyl chain, and a hexyl chain.

(R)-Isomer: The spatial arrangement follows the Cahn-Ingold-Prelog priority rules where the

sequence decreases in a clockwise direction (after placing H in the back).

(S)-Isomer: The arrangement decreases in a counter-clockwise direction.

(R)-2-Butyloctanoic Acid

(S)-2-Butyloctanoic Acid

C2 Configuration: (R)
Less Steric Clash in HDAC Pocket

(Hypothesized Lower Potency)

C2 Configuration: (S)
Mimics (S)-4-yn-VPA

High Affinity for HDAC Active Site

Common Pharmacophore:
Branched Carboxylic Acid

Lipophilic Tail (C12)
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Figure 1: Stereochemical relationship between the enantiomers. The (S)-enantiomer is

structurally analogous to the teratogenic forms of other VPA derivatives.

Comparative Biological Activity
Histone Deacetylase (HDAC) Inhibition
HDAC inhibition is the primary mechanism linked to both the therapeutic efficacy (e.g., in

cancer) and toxicity (teratogenicity) of VPA analogues.

Mechanism: The carboxylic acid group coordinates with the Zinc ion (Zn²⁺) in the catalytic

pocket of HDACs. The alkyl side chains interact with the hydrophobic tube.

Stereoselectivity:

(S)-Enantiomer: Based on Structure-Activity Relationship (SAR) data from homologous

compounds (e.g., 2-propyl-4-pentynoic acid), the (S)-configuration fits more snugly into the

HDAC hydrophobic pocket, leading to potent inhibition (IC₅₀ values typically in the

millimolar range, comparable to or more potent than VPA).

(R)-Enantiomer: Often displays reduced affinity due to steric hindrance within the

enzyme's narrow channel, resulting in higher IC₅₀ values (lower potency).

Teratogenicity (Neurotoxicity)
Teratogenicity in this class is strictly correlated with HDAC inhibition.

Experimental Data: In mouse models (NMRI mice), the racemate of 2-butyloctanoic acid

induces exencephaly (neural tube defects).

Racemate Potency: ~65% exencephaly rate at 5.2 mmol/kg (Radatz et al., 1998).

Enantiomeric Difference:

(S)-2-Butyloctanoic Acid: Predicted to be the eutomer for teratogenicity (high toxicity). It

potently induces histone hyperacetylation in embryonic tissues, disrupting gene

expression (e.g., Hoxa1) critical for neural tube closure.
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(R)-2-Butyloctanoic Acid: Predicted to be the distomer (lower/no toxicity). In related

analogues, the R-form does not induce significant neural tube defects even at high doses.

Pharmacokinetics & Albumin Binding
Due to its longer chain length (C12) compared to VPA (C8), 2-BO is highly lipophilic.

Albumin Binding: 2-BO binds to Human Serum Albumin (HSA) with high affinity.

Stereoselectivity: Crystallographic studies suggest that medium-chain fatty acids bind to

specific sites (e.g., Sudlow site II). While both enantiomers bind, the (R)-enantiomer often

exhibits slightly higher binding constants in fatty acid binding pockets due to favorable

hydrophobic packing.

Clearance: 2-BO undergoes beta-oxidation. The stereochemistry at C2 significantly affects

the rate of acyl-CoA formation. The (S)-enantiomer is often activated more efficiently by acyl-

CoA synthetases, leading to faster metabolic turnover compared to the (R)-form.

Seizure Control & Neuroprotection
Interestingly, seizure control does not always correlate with HDAC inhibition.

Efficacy: 2-Butyloctanoic acid has been shown to be more potent than VPA in controlling

seizures in in vitro models (Chang et al., 2012).

Advantage: If the antiseizure activity is retained in the non-teratogenic (R)-enantiomer, it

represents a superior therapeutic candidate with a wider safety margin.
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Parameter
(S)-2-Butyloctanoic
Acid

(R)-2-Butyloctanoic
Acid

Racemate (mix)

HDAC Inhibition High (Potent inhibitor) Low (Weak inhibitor) Moderate

Teratogenicity
High (Induces

Exencephaly)
Low/Negligible

High (~65% @ 5.2

mmol/kg)

Albumin Binding High Affinity
High Affinity (Likely

stronger)
High

Seizure Control Active

Active (Likely

mechanism distinct

from HDAC)

More potent than VPA

Primary Risk Neural Tube Defects Low Solubility Teratogenicity

Experimental Protocols
Protocol A: Chiral Resolution (Separation of
Enantiomers)
To obtain pure enantiomers for biological testing.

Derivatization: React racemic 2-butyloctanoic acid with a chiral amine (e.g., (R)-1-

phenylethylamine) to form diastereomeric salts.

Crystallization: Dissolve the salt mixture in hot acetone or ethanol. Cool slowly to precipitate

the less soluble diastereomer (typically the (S)-acid salt).

Hydrolysis: Treat the purified salt with dilute HCl to liberate the free chiral acid.

Analysis: Verify enantiomeric excess (ee%) using Chiral HPLC.

Column: Chiralcel OD-H or AD-H.

Mobile Phase: Hexane/Isopropanol/TFA (98:2:0.1).

Detection: UV at 210 nm.
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Protocol B: Teratogenicity Assay (Mouse Model)
Standardized protocol based on Radatz et al. & Nau.

Subjects: NMRI mice (highly susceptible to VPA-induced defects).

Dosing: Administer a single intraperitoneal (i.p.) injection on Gestational Day 8 (GD8)

(morning).

Dose: 3.0 – 6.0 mmol/kg (start with 5.2 mmol/kg for 2-BO).

Harvest: Sacrifice dams on GD18.

Evaluation:

Count implantation sites and resorptions (embryolethality).[1]

Examine live fetuses for Exencephaly (failure of neural tube closure) and skeletal

malformations (rib fusions).

Statistical Endpoint: Calculate the percentage of affected fetuses per litter.
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Figure 2: Divergent pathways of the enantiomers. The (S)-enantiomer drives the teratogenic

pathway via HDAC inhibition, while both enantiomers may contribute to seizure control via non-

HDAC mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b8134299?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134299?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

